molecular formula C18H23N3O2S B2985294 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone CAS No. 851129-51-6

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Cat. No. B2985294
M. Wt: 345.46
InChI Key: PWIQRXUCFJCLOI-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s an organic compound containing a benzyl group, an oxadiazole ring, a thioether linkage, and a dimethylpiperidine group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, followed by the introduction of the benzyl group and the dimethylpiperidine group. The thioether linkage could be formed in the last step.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The benzyl group might undergo electrophilic aromatic substitution, while the oxadiazole ring might participate in nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally.


Scientific Research Applications

Synthesis and Chemical Characterization

Research on similar compounds often focuses on their synthesis and chemical characterization, laying the groundwork for understanding their potential applications. For example, the synthesis of novel oxadiazole derivatives, including processes that involve the transformation of specific precursors into 1,3,4-oxadiazoles, has been documented. These synthetic routes are crucial for exploring the chemical space around oxadiazole cores and for developing new compounds with potential biological activities (A. Abu‐Hashem, A. Aly, 2017).

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, new oxadiazoles derived from phenylpropionohydrazides were synthesized and showed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (N. Fuloria, Vijender Singh, M. Shaharyar, M. Ali, 2009).

Anticancer and Anti-tumor Activities

Compounds with the oxadiazole moiety have been investigated for their anticancer and anti-tumor properties. The synthesis of dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives and their screening for anti-tumor activities highlight the potential of these compounds in cancer research. Some derivatives displayed promising cytotoxic activity, indicating their relevance in developing new anticancer agents (A. Abu‐Hashem, A. Aly, 2017).

Corrosion Inhibition

Oxadiazole derivatives have also been studied for their corrosion inhibition properties. The evaluation of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid demonstrated their effectiveness as corrosion inhibitors. This application is crucial for materials science, offering insights into the protective measures against corrosion in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity.


Future Directions

Future research could focus on studying the compound’s reactivity, biological activity, and potential applications.


properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-8-14(2)11-21(10-13)17(22)12-24-18-20-19-16(23-18)9-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIQRXUCFJCLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

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